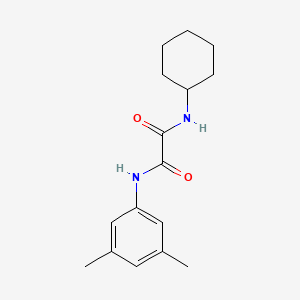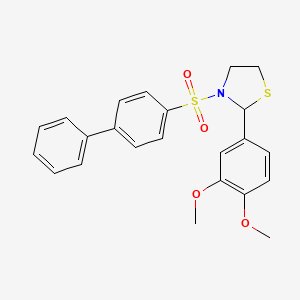![molecular formula C20H23NO4 B5133541 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B5133541.png)
3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid, also known as IBPPA, is a compound that has been extensively studied in the field of medicinal chemistry. It is a nonsteroidal anti-inflammatory drug (NSAID) that has shown promising results in the treatment of various inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid involves the inhibition of COX-2 and nitric oxide synthase (NOS) enzymes. COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. NOS is responsible for the production of nitric oxide, which is involved in inflammation and vasodilation. By inhibiting these enzymes, 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid reduces inflammation and pain.
Biochemical and Physiological Effects:
3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid has been shown to reduce inflammation and pain in various animal models of inflammation. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid has several advantages for lab experiments. It is a well-studied compound that has been extensively characterized in terms of its chemical and pharmacological properties. It is also relatively easy to synthesize and purify. However, 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid has some limitations for lab experiments. It is a relatively large and complex molecule, which may make it difficult to use in certain assays. It also has limited solubility in aqueous solutions, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid. One area of research is the development of more potent and selective COX-2 inhibitors. Another area of research is the investigation of the anti-inflammatory and analgesic effects of 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid in human clinical trials. Additionally, the use of 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid in combination with other anti-inflammatory drugs or therapies may be explored. Finally, the investigation of the potential side effects of 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid and its metabolites is an important area of future research.
Métodos De Síntesis
The synthesis of 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid involves the reaction between 4-isobutoxybenzoic acid and phenylalanine. The reaction is catalyzed by dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), which results in the formation of 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid. The purity of the compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid has been extensively studied in the field of medicinal chemistry due to its anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are responsible for inflammation and pain. 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid has also been shown to inhibit the production of nitric oxide, which is another mediator of inflammation.
Propiedades
IUPAC Name |
3-[[4-(2-methylpropoxy)benzoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-14(2)13-25-17-10-8-16(9-11-17)20(24)21-18(12-19(22)23)15-6-4-3-5-7-15/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLLSEZJXZVABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-{[5-(hydroxymethyl)-2-furyl]methyl}-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5133462.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5133467.png)
![8-(3-furylmethyl)-1-(2-methoxyethyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5133475.png)
![5-{3-chloro-4-[2-(4-ethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133491.png)
![2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5133507.png)




![3-chloro-1-(4-ethylphenyl)-4-[(2-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5133543.png)
![N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5133546.png)
![3-(2,5-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5133549.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133556.png)
![N,N-dimethyl-N'-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5133557.png)